Cas no 36212-74-5 (2-amino-N-hydroxybutanamide)

2-amino-N-hydroxybutanamide 化学的及び物理的性質
名前と識別子
-
- butyrohydroxamic acid, 2-amino-
- 2-amino-N-hydroxybutanamide
- NSC-83120
- LS-07048
- N-hydroxy2-aminobutanimidic acid
- 36212-74-5
- N-butyrohydroxamic acid, 2-amino-
- CS-0359062
- DTXSID50292478
- MFCD19625199
- SCHEMBL246284
- EN300-1154120
- NSC83120
- AKOS013308983
-
- MDL: MFCD19625199
- インチ: InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)
- InChIKey: TYTVEXBKMJEECD-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)NO)N
計算された属性
- せいみつぶんしりょう: 118.0743
- どういたいしつりょう: 118.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 84.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- PSA: 75.35
2-amino-N-hydroxybutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-1g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 1g |
¥3456.00 | 2024-05-16 | |
abcr | AB413741-1 g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 1g |
€122.60 | 2022-08-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-250mg |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 250mg |
¥1497.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-5g |
2-Amino-N-hydroxybutanamide |
36212-74-5 | 97% | 5g |
¥12096.00 | 2024-05-16 | |
TRC | A636130-500mg |
2-amino-N-hydroxybutanamide |
36212-74-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
TRC | A636130-50mg |
2-amino-N-hydroxybutanamide |
36212-74-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB413741-5g |
2-Amino-N-hydroxybutanamide; . |
36212-74-5 | 5g |
€381.90 | 2024-04-17 | ||
A2B Chem LLC | AI89809-1g |
2-Amino-n-hydroxybutanamide |
36212-74-5 | 95% | 1g |
$61.00 | 2024-04-20 | |
1PlusChem | 1P00J375-5g |
2-amino-N-hydroxybutanamide |
36212-74-5 | 95% | 5g |
$240.00 | 2024-05-04 | |
eNovation Chemicals LLC | Y1237509-1g |
2-amino-N-hydroxybutanamide |
36212-74-5 | 95% | 1g |
$125 | 2025-02-20 |
2-amino-N-hydroxybutanamide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-amino-N-hydroxybutanamideに関する追加情報
Comprehensive Guide to Butyrohydroxamic Acid, 2-Amino- (CAS No. 36212-74-5): Properties, Applications, and Market Insights
Butyrohydroxamic acid, 2-amino- (CAS No. 36212-74-5) is a specialized organic compound gaining attention in biochemical and industrial research. This hydroxamic acid derivative features a unique molecular structure combining a butyrohydroxamic acid backbone with an amino functional group, making it valuable for various scientific applications. Researchers particularly value its metal-chelating properties and potential as a enzyme inhibitor in biochemical studies.
The compound's chemical structure consists of a four-carbon butyryl chain (C4H7) bonded to a hydroxamic acid group (CONHOH), with an additional amino substituent at the 2-position. This configuration gives 2-amino butyrohydroxamic acid distinct solubility characteristics - it demonstrates good solubility in polar solvents like water and alcohols while maintaining stability in various pH ranges. These properties make it particularly useful in biochemical buffer systems and analytical chemistry applications.
In current research trends, scientists are exploring 2-amino butyrohydroxamic acid for its potential in agricultural chemistry and plant nutrition. Recent studies suggest its derivatives may act as efficient micronutrient carriers, addressing growing concerns about soil micronutrient deficiencies in modern agriculture. This application aligns with the increasing global focus on sustainable farming practices and crop yield optimization, making it a compound of interest in agrotech research.
The pharmaceutical industry has shown growing interest in butyrohydroxamic acid derivatives due to their potential biological activity. While not directly used in medications, the 2-amino variant serves as a valuable chemical intermediate in synthesizing more complex molecules. Its metal-binding capability makes it particularly interesting for developing targeted therapeutic agents, especially in research areas like metalloenzyme inhibition and metal overload disorders.
From an industrial perspective, CAS 36212-74-5 finds applications in water treatment formulations and corrosion inhibition systems. Its ability to form stable complexes with various metal ions makes it effective in scale prevention and metal surface protection. With increasing environmental regulations, the demand for eco-friendly corrosion inhibitors has risen, positioning 2-amino butyrohydroxamic acid as a potential alternative to traditional, less environmentally friendly compounds.
The analytical chemistry field utilizes butyrohydroxamic acid, 2-amino- as a chelating agent in various spectrophotometric methods and metal ion detection systems. Its selective binding properties enable precise quantitative analysis of specific metal ions in complex matrices. This application is particularly relevant in environmental monitoring and industrial quality control processes where accurate metal detection is crucial.
Recent advancements in green chemistry have highlighted the potential of hydroxamic acid derivatives like 2-amino butyrohydroxamic acid as biodegradable alternatives to conventional synthetic chelators. This aligns with the increasing consumer and regulatory demand for environmentally benign chemicals across various industries. Research institutions and chemical manufacturers are actively investigating its sustainable production methods and application potential in eco-conscious formulations.
The global market for specialty hydroxamic acids including 36212-74-5 has shown steady growth, driven by expanding applications in personal care products, industrial maintenance, and research chemicals. Market analysts note particular interest from the cosmeceutical sector, where hydroxamic acid derivatives are explored for their potential skin-benefiting properties. However, commercial adoption requires further research into the compound's long-term stability and formulation compatibility.
Quality specifications for butyrohydroxamic acid, 2-amino- typically include purity assessments through HPLC analysis, melting point determination, and spectroscopic characterization. Reputable suppliers provide detailed certificates of analysis and material safety data to ensure proper handling and application. Researchers should verify these specifications when sourcing the compound for sensitive applications, particularly in biological studies or analytical methods where purity significantly impacts results.
Future research directions for CAS 36212-74-5 may explore its potential in nanomaterial synthesis and coordination chemistry. The compound's ability to form stable complexes with transition metals suggests possible applications in developing advanced materials with tailored properties. Additionally, its molecular recognition capabilities could be exploited in sensor technologies and separation processes, areas of significant interest in materials science and engineering.
For laboratories working with 2-amino butyrohydroxamic acid, proper storage conditions are essential to maintain stability. Recommendations typically include keeping the compound in tightly sealed containers under ambient or cool temperatures, protected from moisture and direct sunlight. While not classified as highly hazardous, standard laboratory safety practices should be followed when handling the powder form to prevent inhalation exposure or skin contact.
The synthesis of butyrohydroxamic acid, 2-amino- typically involves hydroxylamine reactions with appropriate butyric acid derivatives, followed by amino group introduction through controlled chemical processes. Modern synthetic approaches focus on improving atom economy and reducing environmental impact, reflecting the broader chemical industry's shift toward sustainable production methods. Process optimization continues to be an active area of research for manufacturers.
In conclusion, butyrohydroxamic acid, 2-amino- (CAS No. 36212-74-5) represents a versatile compound with growing importance across multiple scientific and industrial domains. Its unique chelation properties, combined with its structural features, make it valuable for researchers addressing challenges in agricultural science, materials development, and environmental chemistry. As understanding of its potential applications expands, this compound will likely see increased utilization in both research and industrial settings.
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